(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
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Overview
Description
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[63003,6]undeca-1(8),2,6-triene]-4-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the chromene core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the spiro moiety: This is achieved through a spirocyclization reaction, often using a Lewis acid catalyst.
Functional group modifications: Hydroxyl and methoxy groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine
Drug Development: The compound has potential as a lead molecule in the development of new pharmaceuticals, particularly for its antioxidant and anti-inflammatory properties.
Biological Probes: It can be used as a probe to study various biological processes due to its fluorescent properties.
Industry
Polymer Synthesis: The compound is used in the production of polymers with specific mechanical and thermal properties.
Dye Manufacturing: It serves as a precursor in the synthesis of dyes with high stability and colorfastness.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one analogs: Compounds with similar spiro structures but different functional groups.
Chromene derivatives: Compounds with variations in the chromene core structure.
Uniqueness
Structural Complexity: The unique spiro structure and specific functional groups make this compound distinct from other chromene derivatives.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
Properties
Molecular Formula |
C18H14O7 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
InChI |
InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3/t17?,18-/m0/s1 |
InChI Key |
HQNATRVFSYNBMS-ZVAWYAOSSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC([C@@]3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
Origin of Product |
United States |
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